N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Attachment of the Quinoline to the Phenyl Ring: This step often involves a nucleophilic substitution reaction where the quinoline derivative reacts with a halogenated phenyl compound under basic conditions.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Ammonia, primary amines, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the quinoline moiety.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety, which can exhibit fluorescence under certain conditions.
Medicine: Investigated for its potential as an antimicrobial agent, given the known bioactivity of sulfonamide derivatives.
Industry: Utilized in the development of dyes and pigments due to its stable and vibrant color properties.
Mechanism of Action
The mechanism by which N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide exerts its effects is largely dependent on its interaction with biological targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Quinoline: The parent compound of the quinoline moiety, used in antimalarial drugs like chloroquine.
N-(2-quinolinyl)benzenesulfonamide:
Uniqueness
N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide is unique due to the combination of its quinoline and sulfonamide functionalities, which confer both fluorescence properties and biological activity. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[2-methyl-3-(quinolin-3-ylmethylamino)phenyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-3-11-26(24,25)23-19-10-6-9-18(15(19)2)21-13-16-12-17-7-4-5-8-20(17)22-14-16/h4-10,12,14,21,23H,3,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKXUDHVUCPQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1C)NCC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.